molecular formula C5H5N3O3 B086433 2,4-Dihydroxypyrimidine-5-carboxamide CAS No. 1074-97-1

2,4-Dihydroxypyrimidine-5-carboxamide

Cat. No.: B086433
CAS No.: 1074-97-1
M. Wt: 155.11 g/mol
InChI Key: JZMIWYJRKUBQCS-UHFFFAOYSA-N
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Description

2,4-Dihydroxypyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, specifically, is characterized by hydroxyl groups at positions 2 and 4 and a carboxamide group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxypyrimidine-5-carboxamide typically involves the reaction of 2,4-dihydroxypyrimidine with a suitable carboxamide precursor. One common method includes the use of formamide under controlled conditions to introduce the carboxamide group at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxopyrimidine-5-carboxamide, while reduction could produce 2,4-diaminopyrimidine-5-carboxamide .

Scientific Research Applications

2,4-Dihydroxypyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

    2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a carboxamide group.

    2,4-Diaminopyrimidine-5-carboxamide: This derivative has amino groups at positions 2 and 4 instead of hydroxyl groups.

Uniqueness: 2,4-Dihydroxypyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,6,9)(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMIWYJRKUBQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477977
Record name 5-aminocarbonyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-97-1
Record name 5-aminocarbonyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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